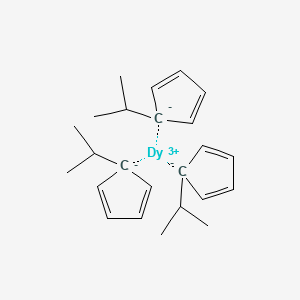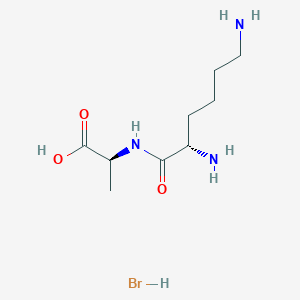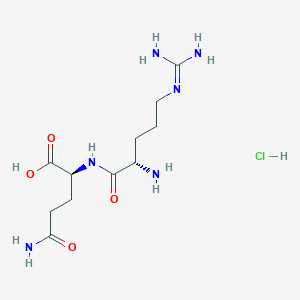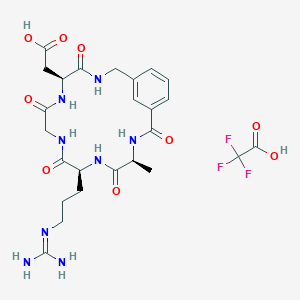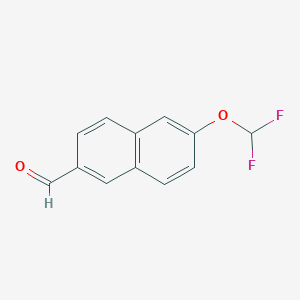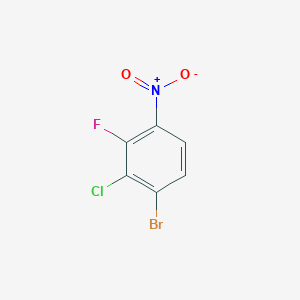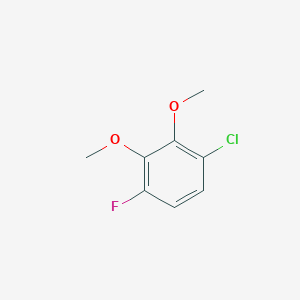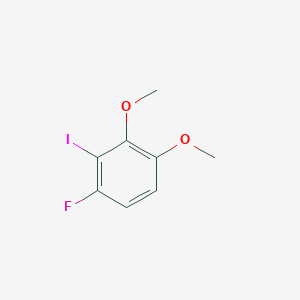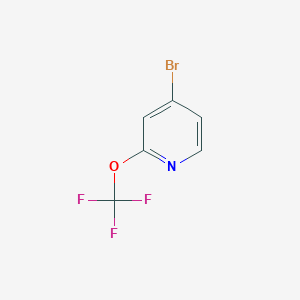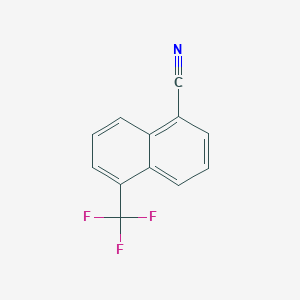
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene, also known as 2CF5T, is a fluorinated aromatic hydrocarbon compound. It is a derivative of toluene and is used in various scientific and industrial applications. Its molecular structure is composed of a single benzene ring with two chlorine atom and one fluorine atom attached to the ring. It has a molecular weight of 194.06 g/mol and a boiling point of 58.7 °C.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis, as a solvent in chromatography, and as a starting material in the preparation of other fluorinated compounds. It has also been used in the preparation of pharmaceuticals, pesticides, and other chemicals.
Mécanisme D'action
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene is known to react with a variety of compounds, including amines, carboxylic acids, and alcohols. The reaction of 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene with these compounds is thought to occur through a nucleophilic substitution mechanism. This involves the displacement of the chlorine atom on the 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene molecule by the nucleophile, resulting in the formation of a new compound.
Biochemical and Physiological Effects
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene is not toxic to humans at low concentrations. However, at higher concentrations, it has been found to be an irritant to the skin, eyes, and respiratory system. It has also been shown to be an endocrine disruptor, meaning that it can interfere with the normal functioning of the endocrine system.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene is a useful compound for laboratory experiments due to its relatively low cost and easy availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with caution. It should also be used in a well-ventilated area and protective equipment should be worn when handling it.
Orientations Futures
There are a number of potential future directions for research involving 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene. These include further studies into its biochemical and physiological effects, as well as its potential uses in the synthesis of other compounds. Additionally, research could be conducted into the development of new methods for synthesizing 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene, as well as new applications for the compound. Finally, further studies into the mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene could help to improve the understanding of its reactivity with other compounds.
Méthodes De Synthèse
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene can be synthesized from toluene by a process called halogenation. This involves the reaction of toluene with chlorine and fluorine gases in the presence of a catalyst. The reaction is carried out in a closed system at a temperature of 80 °C and a pressure of 1 atm. The reaction produces 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene as the main product, along with other by-products.
Propriétés
IUPAC Name |
1-chloro-5-fluoro-2-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEHSUVGZLWSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

